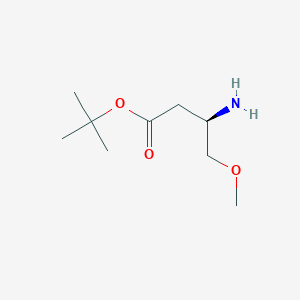
Tert-butyl (3R)-3-amino-4-methoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-amino-4-methoxybutanoate is a chemical compound with the molecular formula C9H19NO3. It is also known as tert-butyl (R)-3-amino-4-methoxybutyrate or tert-butyl (3R)-3-amino-4-methoxybutyric acid. This compound is a chiral molecule, which means that it has two enantiomers, or mirror-image forms, that are not superimposable. Tert-butyl (3R)-3-amino-4-methoxybutanoate has various applications in scientific research, particularly in the study of biochemical and physiological effects.
Mecanismo De Acción
Tert-butyl (3R)-3-amino-4-methoxybutanoate acts as a competitive antagonist for the NMDA receptor and a positive allosteric modulator for the GABA receptor. This means that it can bind to the receptor and either block or enhance its activity, respectively. By modulating the activity of these receptors, tert-butyl (3R)-3-amino-4-methoxybutanoate can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
Tert-butyl (3R)-3-amino-4-methoxybutanoate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to enhance GABA-mediated inhibition in the brain, which can lead to sedative and anxiolytic effects. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (3R)-3-amino-4-methoxybutanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that its enantiomers can be separated and studied independently. This allows for a more detailed understanding of its mechanism of action and physiological effects. Additionally, tert-butyl (3R)-3-amino-4-methoxybutanoate has a relatively high affinity for its target receptors, which makes it a useful tool for studying their function.
However, there are also some limitations to the use of tert-butyl (3R)-3-amino-4-methoxybutanoate in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret its effects on behavior and cognition.
Direcciones Futuras
There are several future directions for research on tert-butyl (3R)-3-amino-4-methoxybutanoate. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as stroke, traumatic brain injury, and epilepsy. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin. Finally, the development of more selective ligands for the NMDA and GABA receptors could lead to a better understanding of their function and potential therapeutic applications.
Métodos De Síntesis
Tert-butyl (3R)-3-amino-4-methoxybutanoate can be synthesized using a multistep process starting from commercially available starting materials. One common method involves the use of tert-butyl bromoacetate and L-tert-leucine, which are reacted in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium methoxide to form the final product.
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3-amino-4-methoxybutanoate has been used in various scientific research applications, particularly in the study of neurotransmitter receptors in the brain. For example, it has been used as a ligand for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Tert-butyl (3R)-3-amino-4-methoxybutanoate has also been used in the study of the GABA receptor, which is involved in the regulation of anxiety and sleep.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-4-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)5-7(10)6-12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHALUCGVHHNG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-amino-4-methoxybutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


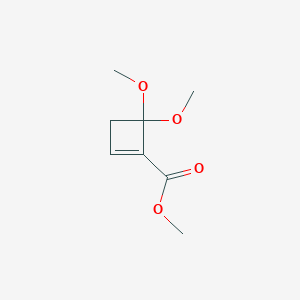

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
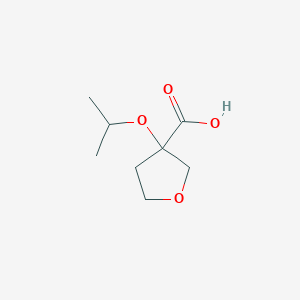
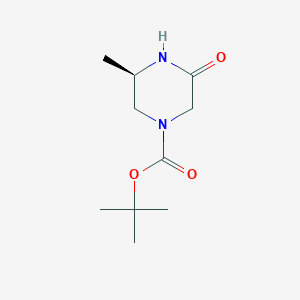
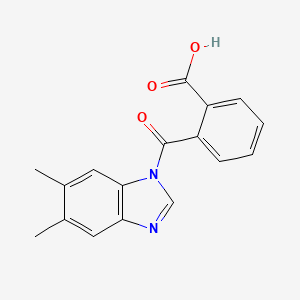
![4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2465926.png)

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2465931.png)

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)
![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)
![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)